ethyl pyrazolidine-1-carboxylate;hydrochloride

Description

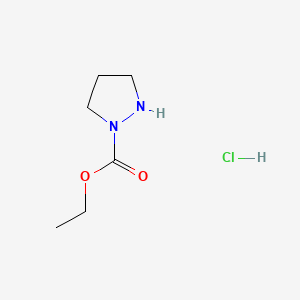

Ethyl pyrazolidine-1-carboxylate hydrochloride is a pyrazolidine derivative characterized by a five-membered saturated ring containing two nitrogen atoms, substituted with an ethyl ester group at the 1-position and a hydrochloride salt. Pyrazolidine derivatives are frequently employed as intermediates in pharmaceutical synthesis or as protective groups in organic chemistry due to their stability and reactivity .

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

ethyl pyrazolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-5-3-4-7-8;/h7H,2-5H2,1H3;1H |

InChI Key |

PDLVIUXDQYPYDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrazolidine-1-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl diazoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrazolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolidinones, while reduction can produce different reduced derivatives of the original compound .

Scientific Research Applications

Chemistry

Ethyl pyrazolidine-1-carboxylate; hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block facilitates the development of various derivatives that are essential in synthetic organic chemistry .

Biology

The compound has been studied for its potential biological activities, including:

- Enzyme Inhibition : Research indicates that ethyl pyrazolidine-1-carboxylate; hydrochloride can inhibit specific enzymes, which may have implications for drug development targeting metabolic pathways .

- Receptor Binding : Investigations into its interaction with biological receptors suggest potential therapeutic roles in modulating physiological responses .

Medicine

Ongoing research is exploring the therapeutic applications of ethyl pyrazolidine-1-carboxylate; hydrochloride:

- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For example, derivatives of pyrazolidine compounds have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116 .

- Anti-inflammatory Properties : The compound's derivatives are being evaluated for anti-inflammatory effects, contributing to the development of new treatments for inflammatory diseases .

Case Study 1: Antitumor Activity

A study demonstrated that novel pyrazole derivatives, including those derived from ethyl pyrazolidine-1-carboxylate; hydrochloride, exhibited significant antitumor activity in vitro and in vivo. The derivatives induced apoptosis in breast cancer cells and enhanced sensitivity to radiation therapy by modulating DNA damage response genes .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| PCW-1001 | MCF-7 | 3.3 | Induces apoptosis |

| PCW-1001 | HCT-116 | 1.6 | Enhances radiation sensitivity |

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition capabilities of ethyl pyrazolidine-1-carboxylate; hydrochloride revealed its effectiveness against specific targets involved in metabolic processes. This inhibition could lead to the development of new therapeutic agents aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl pyrazolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between ethyl pyrazolidine-1-carboxylate hydrochloride and its analogs:

Key Differences and Research Findings

Structural and Reactivity Comparisons

- Ester Group Influence :

- The ethyl group in ethyl pyrazolidine-1-carboxylate hydrochloride balances lipophilicity and reactivity, making it suitable for reactions requiring moderate steric hindrance. In contrast, the benzyl and fluorenylmethyl analogs provide enhanced stability for protective group applications due to their bulkier substituents .

- The tert-butyl derivative lacks a hydrochloride salt, rendering it more labile under acidic conditions .

Biological Activity

Ethyl pyrazolidine-1-carboxylate hydrochloride is a compound that belongs to the pyrazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Pyrazolidine Compounds

Pyrazolidines are known for their broad spectrum of biological activities, including anticancer , anti-inflammatory , antimicrobial , and analgesic effects. The structural characteristics of pyrazolidines contribute to their interactions with various biological targets, making them significant in drug design and development.

The mechanisms through which ethyl pyrazolidine-1-carboxylate hydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazolidine derivatives inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells, enhancing their potential as anticancer agents.

- Antioxidant Activity : By scavenging free radicals, these compounds can reduce oxidative stress, contributing to their protective effects against various diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolidine derivatives. For instance:

- A study demonstrated that ethyl pyrazolidine-1-carboxylate hydrochloride exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .

- Another derivative was found to enhance the sensitivity of breast cancer cells to radiation therapy by modulating genes involved in the DNA damage response .

Anti-inflammatory Effects

The anti-inflammatory properties of ethyl pyrazolidine-1-carboxylate hydrochloride have been attributed to its ability to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators. This mechanism is crucial for the management of conditions characterized by chronic inflammation.

Antimicrobial Activity

Research indicates that certain pyrazolidine derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.

Data Tables

| Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 | 26 | |

| Anticancer | MCF-7 | 0.08 | |

| Anti-inflammatory | COX inhibition | N/A | |

| Antimicrobial | Various pathogens | N/A |

Case Study 1: Antitumor Activity

In a recent study, ethyl pyrazolidine-1-carboxylate hydrochloride was evaluated for its antitumor activity in vitro. The results indicated that the compound significantly inhibited cell proliferation in A549 lung cancer cells, suggesting its potential as a therapeutic agent against lung cancer .

Case Study 2: Enhancing Radiation Sensitivity

Another investigation focused on the compound's role as a radiosensitizer in breast cancer models. It was found that treatment with the compound increased the efficacy of radiation therapy by enhancing apoptosis and modulating DNA repair mechanisms .

Q & A

Q. What are the key considerations for synthesizing ethyl pyrazolidine-1-carboxylate hydrochloride in a laboratory setting?

Synthesis requires precise control of reaction conditions, such as temperature (e.g., 0–50°C for optimal yield), stoichiometric ratios of reagents, and purification steps like filtration and recrystallization. Hydrochloric acid is often used to protonate intermediates, as seen in analogous syntheses where 1.0 M HCl facilitates salt formation . Yield optimization may involve adjusting reaction duration (e.g., 2.3 hours) and post-reaction drying protocols (e.g., suction drying to constant weight) .

Q. How can researchers ensure the purity and structural integrity of ethyl pyrazolidine-1-carboxylate hydrochloride?

Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, purity testing for related hydrochlorides involves dissolving samples in nitric acid, filtering, and comparing against standard solutions via titration or spectrophotometry . Structural confirmation can leverage IUPAC naming conventions and spectral databases (e.g., PubChem) .

Q. What safety protocols are essential when handling ethyl pyrazolidine-1-carboxylate hydrochloride?

Follow OSHA hazard communication standards, including wearing PPE (gloves, goggles, lab coats) and working in ventilated areas. Carcinogenic risks, as noted for structurally similar compounds, necessitate secure storage (locked cabinets) and disposal via approved waste facilities . Immediate first aid for exposure includes rinsing eyes/skin with water for 15 minutes and seeking medical attention .

Q. What are the primary applications of ethyl pyrazolidine-1-carboxylate hydrochloride in medicinal chemistry?

It serves as an intermediate in synthesizing biologically active molecules, such as anticancer or antimicrobial agents. Its pyrrolidin-2-one backbone is structurally analogous to compounds used in enzyme inhibition studies and receptor-binding assays .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving ethyl pyrazolidine-1-carboxylate hydrochloride?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal reaction conditions, reducing trial-and-error experimentation. Computational modeling aids in identifying transition states and intermediates, which can be validated via experimental kinetics .

Q. What strategies resolve contradictions in reported synthetic yields for ethyl pyrazolidine-1-carboxylate hydrochloride derivatives?

Systematic analysis of variables (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) methodologies is critical. For example, discrepancies in yields (e.g., 52.7% vs. lower values in other studies) may arise from differences in workup procedures or impurity profiles, necessitating rigorous reproducibility checks .

Q. How does the hydrochloride salt form influence the compound’s stability and bioavailability?

Salt formation improves crystallinity and solubility, but stability under varying pH and humidity must be assessed. Accelerated degradation studies (e.g., 40°C/75% RH) and HPLC monitoring can identify decomposition pathways. Comparative studies with freebase forms may reveal pharmacokinetic advantages .

Q. What advanced spectroscopic techniques are used to characterize reaction intermediates of ethyl pyrazolidine-1-carboxylate hydrochloride?

Time-resolved infrared (TRIR) spectroscopy and mass spectrometry (MS/MS fragmentation) can track transient intermediates. X-ray crystallography is employed to confirm stereochemistry in chiral derivatives, as seen in structurally related piperidine-based compounds .

Q. How can researchers mitigate side reactions during large-scale synthesis of ethyl pyrazolidine-1-carboxylate hydrochloride?

Scale-up challenges include heat dissipation and mixing efficiency. Pilot studies using flow chemistry or segmented reactors improve control. Process analytical technology (PAT) tools, such as in-line NMR or Raman spectroscopy, enable real-time monitoring .

Q. What are the ethical implications of using predictive toxicology models for derivatives of ethyl pyrazolidine-1-carboxylate hydrochloride?

While computational models reduce animal testing, their limitations (e.g., poor prediction of metabolite toxicity) require validation via in vitro assays. Ethical frameworks must balance innovation with precautionary principles, particularly for pediatric or prenatal exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.